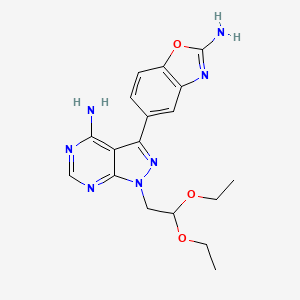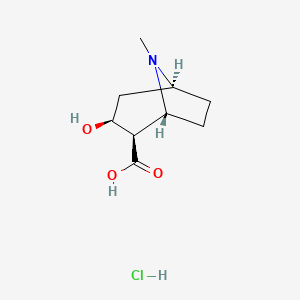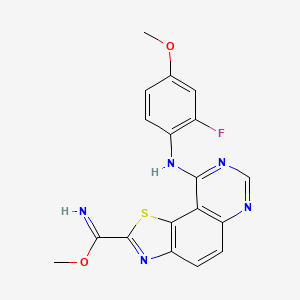
Epelsiban besylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epelsiban Besylate is an orally bioavailable drug that acts as a selective and potent oxytocin receptor antagonist. It was initially developed by GlaxoSmithKline for the treatment of premature ejaculation in men and later investigated for enhancing embryo or blastocyst implantation in women undergoing in vitro fertilization. The compound has also been studied for its potential use in treating adenomyosis .
Preparation Methods
The synthesis of Epelsiban Besylate involves several steps, including the formation of a linear peptide through the four-component Ugi reaction. This reaction involves carboxybenzyl-protected R-indanylglycine, D-alloisoleucine methyl ester hydrochloride, 2,6-dimethylpyridine-3-carboxaldehyde, and 2-benzyloxyphenylisonitrile. The resulting peptide undergoes further modifications to achieve the desired structure . Industrial production methods focus on optimizing the pharmacokinetic profile and bioavailability of the compound, ensuring it retains its potency as an oxytocin receptor antagonist .
Chemical Reactions Analysis
Epelsiban Besylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the aromatic rings, can lead to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Scientific Research Applications
Epelsiban Besylate has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying oxytocin receptor antagonists and their interactions.
Biology: The compound is used to investigate the role of oxytocin receptors in various biological processes.
Mechanism of Action
Epelsiban Besylate exerts its effects by selectively binding to and inhibiting oxytocin receptors. This inhibition prevents oxytocin from exerting its physiological effects, such as muscle contractions in the reproductive system. The compound’s high selectivity and potency make it effective in modulating oxytocin-mediated pathways without affecting other receptors .
Comparison with Similar Compounds
Epelsiban Besylate is unique due to its high selectivity and potency as an oxytocin receptor antagonist. Similar compounds include:
Retosiban: Another oxytocin receptor antagonist with comparable bioavailability and pharmacokinetic profiles.
Atosiban: A non-peptide oxytocin receptor antagonist used in clinical settings.
Properties
CAS No. |
1159097-48-9 |
|---|---|
Molecular Formula |
C36H44N4O7S |
Molecular Weight |
676.8 g/mol |
IUPAC Name |
benzenesulfonic acid;(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione |
InChI |
InChI=1S/C30H38N4O4.C6H6O3S/c1-5-18(2)26-28(35)32-25(23-16-21-8-6-7-9-22(21)17-23)29(36)34(26)27(24-11-10-19(3)31-20(24)4)30(37)33-12-14-38-15-13-33;7-10(8,9)6-4-2-1-3-5-6/h6-11,18,23,25-27H,5,12-17H2,1-4H3,(H,32,35);1-5H,(H,7,8,9)/t18-,25+,26+,27+;/m0./s1 |
InChI Key |
BEWUOCYETMDWGE-FKDQZALLSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK557296B; GSK-557296B; Epelsiban besylate. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)

![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B607272.png)



